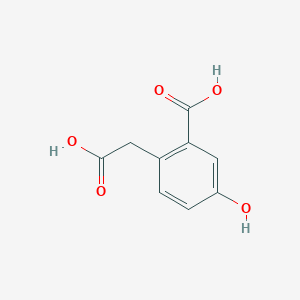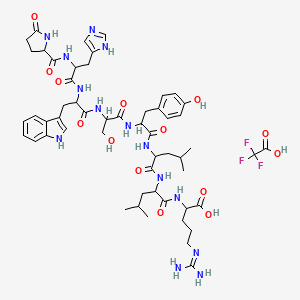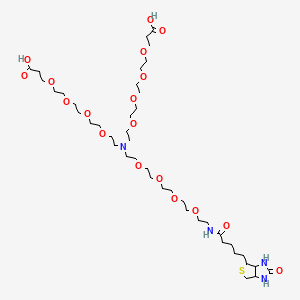
N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Biotin-peg4)-n-bis(peg4-acid) is a biotinylated compound that features a polyethylene glycol (PEG) spacer. This compound is primarily used in bioconjugation and labeling applications due to its ability to form stable amide bonds with primary amines. The PEG spacer enhances the solubility and reduces steric hindrance, making it an ideal reagent for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Biotin-peg4)-n-bis(peg4-acid) typically involves the reaction of biotin with PEG4 and subsequent functionalization to introduce carboxylic acid groups. The reaction conditions often require the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of N-(Biotin-peg4)-n-bis(peg4-acid) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes multiple purification steps such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(Biotin-peg4)-n-bis(peg4-acid) primarily undergoes substitution reactions where the carboxylic acid groups react with primary amines to form stable amide bonds. This reaction is facilitated by activators like EDC or HATU .
Common Reagents and Conditions
Reagents: EDC, HATU, primary amines
Major Products Formed
The major products formed from these reactions are biotinylated amine derivatives, which are used in various biochemical assays and labeling applications .
Scientific Research Applications
N-(Biotin-peg4)-n-bis(peg4-acid) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Biotin-peg4)-n-bis(peg4-acid) involves the formation of stable amide bonds with primary amines on target molecules. The biotin moiety allows for strong binding to streptavidin or avidin, facilitating the detection, purification, or immobilization of the biotinylated molecules . The PEG spacer enhances solubility and reduces steric hindrance, improving the efficiency of the bioconjugation process .
Comparison with Similar Compounds
Similar Compounds
NHS-PEG4-Biotin: Another biotinylation reagent with a similar PEG spacer but different functional groups.
Biotin-PEG4-NHS ester: A biotin-labeled, PEG-based linker used in the synthesis of PROTACs.
Uniqueness
N-(Biotin-peg4)-n-bis(peg4-acid) is unique due to its dual carboxylic acid groups, which allow for multiple conjugation points. This feature enhances its versatility in bioconjugation applications compared to other similar compounds .
Properties
Molecular Formula |
C42H78N4O18S |
|---|---|
Molecular Weight |
959.2 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C42H78N4O18S/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52) |
InChI Key |
JCZOMFDURQUNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]-, (aS)-](/img/structure/B12293635.png)
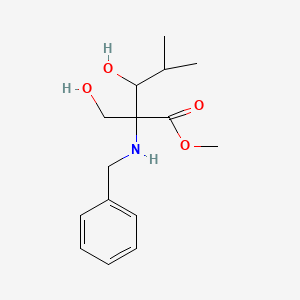
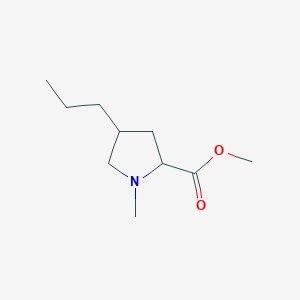
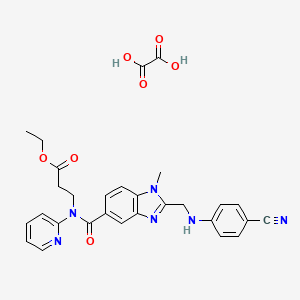
![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)

![5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12293684.png)
![(2R)-N'-[5-[(E)-2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B12293692.png)
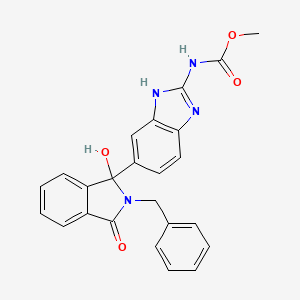
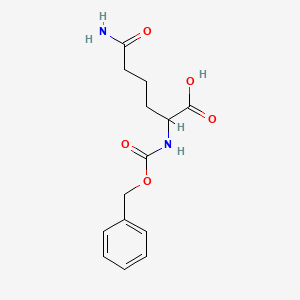
![2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12293703.png)
![(3Z)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one](/img/structure/B12293707.png)
